An In-depth Technical Guide to 2,4-Dimethyl-1,3-dioxane
An In-depth Technical Guide to 2,4-Dimethyl-1,3-dioxane
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2,4-Dimethyl-1,3-dioxane, including its chemical and physical properties, synthesis, and safety information. The data is presented to be a key resource for laboratory and research applications.
Chemical Identity and Properties
2,4-Dimethyl-1,3-dioxane is a heterocyclic organic compound. It is recognized as a natural product found in sources such as papaya fruit and Amomum nilgiricum.[1][2][3] Its chemical structure consists of a six-membered dioxane ring with two methyl substituents at positions 2 and 4.
Table 1: Physicochemical Properties of 2,4-Dimethyl-1,3-dioxane
| Property | Value | Source(s) |
| CAS Number | 766-20-1 | [1][2][4][5][6][7][8] |
| Molecular Formula | C₆H₁₂O₂ | [1][2][4][5][8] |
| Molecular Weight | 116.16 g/mol | [1][2][4][5][8] |
| Appearance | Colorless to pale yellow clear liquid | [1][7][8] |
| Boiling Point | 116.5 - 118 °C | [1][2] |
| Density | 0.94 g/cm³ | [2] |
| Refractive Index | 1.4120 - 1.4160 | [2] |
| Flash Point | 24 - 29.9 °C | [1][2] |
| Water Solubility | 13970 mg/L at 25 °C (estimated) | [1] |
| Purity | >98.0% (GC) available commercially | [7][8] |
Synthesis Protocol
A general method for the synthesis of dimethyl dioxanes involves the acid-catalyzed reaction of an appropriate diol with an aldehyde or ketone. For 2,4-dimethyl-1,3-dioxane, a common laboratory-scale synthesis involves the reaction of 1,3-butanediol (B41344) with acetaldehyde (B116499).
Experimental Protocol: Acid-Catalyzed Synthesis of 2,4-Dimethyl-1,3-dioxane
Materials:
-
1,3-Butanediol
-
Acetaldehyde
-
Anhydrous acidic catalyst (e.g., p-toluenesulfonic acid or a strong acid ion-exchange resin)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Apparatus for distillation and a Dean-Stark trap or similar setup for water removal
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, combine 1,3-butanediol and the chosen anhydrous solvent.
-
Catalyst Addition: Add a catalytic amount of the acid catalyst to the mixture.
-
Reagent Addition: Slowly add acetaldehyde to the stirring mixture. The reaction is typically exothermic, so controlled addition may be necessary.
-
Reaction and Water Removal: Heat the reaction mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst by washing the organic phase with a saturated aqueous solution of sodium bicarbonate, followed by water.
-
Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate.
-
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can then be purified by fractional distillation to obtain pure 2,4-dimethyl-1,3-dioxane.
For a related synthesis, 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane can be prepared from biacetyl, serving as a stable precursor for further reactions.[9]
Caption: Synthesis workflow for 2,4-Dimethyl-1,3-dioxane.
Safety and Handling
2,4-Dimethyl-1,3-dioxane is classified as a flammable liquid and a dangerous good for transport.[4][10] Appropriate safety precautions must be taken when handling this chemical.
Table 2: GHS Hazard Information
| Hazard | Description |
| Signal Word | Danger |
| Pictograms | 🔥 (Flammable) |
| Hazard Statements | H226: Flammable liquid and vapor.[10] |
| Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[10] P264: Wash hands and skin thoroughly after handling.[11] P280: Wear protective gloves/protective clothing/eye protection/face protection.[11] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[11] P403+P235: Store in a well-ventilated place. Keep cool.[11] P501: Dispose of contents/container in accordance with local regulations.[11] |
Handling and Storage Recommendations:
-
Handle in a well-ventilated area, preferably in a fume hood.[10][11]
-
Use non-sparking tools and take measures to prevent electrostatic discharge.[11][12]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place away from heat and ignition sources.[11]
-
Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and flame-retardant clothing.[10][11]
-
Avoid contact with skin and eyes, and avoid inhalation of vapors.[10][11] In case of contact, rinse the affected area with plenty of water.[11][12] If inhaled, move to fresh air.[11][12]
Like other ethers, there is a potential for peroxide formation upon prolonged storage, especially in the presence of air and light.[13] It is advisable to test for peroxides before distillation if the compound has been stored for an extended period.
References
- 1. 2,4-dimethyl-1,3-dioxane, 766-20-1 [thegoodscentscompany.com]
- 2. 2,4-DIMETHYL-1,3-DIOXANE CAS#: 766-20-1 [m.chemicalbook.com]
- 3. 2,4-DIMETHYL-1,3-DIOXANE CAS#: 766-20-1 [amp.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 2,4-DIMETHYL-1,3-DIOXANE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2,4-Dimethyl-1,3-dioxane 766-20-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. 2,4-Dimethyl-1,3-dioxane | CymitQuimica [cymitquimica.com]
- 9. 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane as a useful precursor to 2,3-dimethylene-1,4-dioxane for [4+2] cycloaddition reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00329A [pubs.rsc.org]
- 10. cdnisotopes.com [cdnisotopes.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. Dimethyl dioxane - Sciencemadness Wiki [sciencemadness.org]
